N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a triazine derivative characterized by a methoxy group at the 4-position of the triazine ring, a pyrrolidine substituent at the 6-position, and a furan-2-carboxamide moiety linked via a methylene bridge. Its molecular formula is C₁₆H₁₈N₆O₃, with a molecular weight of 350.36 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-14-17-11(9-15-12(20)10-5-4-8-22-10)16-13(18-14)19-6-2-3-7-19/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEFRMDTQDFGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.407 g/mol. The compound features a triazine ring, a furan moiety, and a pyrrolidine substituent, which contribute to its biological activity and solubility properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the triazine ring enhances its interaction with bacterial enzymes, potentially disrupting their metabolic processes.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death .
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer models, with IC50 values comparable to established chemotherapeutic agents. This suggests potential for development as an anticancer drug.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, indicating the compound's role as a pro-apoptotic agent .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antibiotics, suggesting its potential as an alternative antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazine scaffold is widely exploited in drug design and herbicide development. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Group Variations
Notes:
- Target Compound : The pyrrolidine and furan groups may enhance binding to hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl or trifluoromethyl).
- Tritosulfuron : The trifluoromethyl groups increase electronegativity and herbicidal potency, but may reduce mammalian bioavailability due to higher hydrophobicity .
- Hydroxy vs. Methoxy : The hydroxy analog () likely exhibits higher solubility in aqueous media compared to the methoxy-substituted target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
